molecular formula C8H10O4 B2595858 Methyl 5-(methoxymethyl)furan-2-carboxylate CAS No. 7042-04-8

Methyl 5-(methoxymethyl)furan-2-carboxylate

Cat. No.: B2595858
CAS No.: 7042-04-8
M. Wt: 170.164
InChI Key: GXYHQVZORYVUOP-UHFFFAOYSA-N
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Description

Methyl 5-(methoxymethyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.164. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methoxymethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(methoxymethyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(methoxymethyl)furan-2-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

methyl 5-(methoxymethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYHQVZORYVUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of dry methanol was dissolved 5.0 g (26.5 mmol) of ethyl 5-chloromethyl-2-furancarboxylate, followed by addition of 20 ml of a 28% solution of sodium methoxide in methanol. The mixture was stirred at room temperature for 17 hours, at the end of which time it was neutralized with 1N-hydrochloric acid. The resulting precipitate was filtered off and the filtrate was concentrated under reduced pressure. The residue was dissolved in chloroform and the solution was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure to give 3.73 g (82.7%) of methyl 5-methoxymethyl-2-furancarboxylate (Compound c) as light yellow oil.
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